2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Description
2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-derived carboxylic acid featuring distinct substituents: a chlorine atom at the 2-position, a trifluoromethyl group at the 2'-position, and a methoxy group at the 5-position of the biphenyl scaffold.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-9(12(16)6-10(13)14(20)21)8-4-2-3-5-11(8)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCPEIQLWULPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149401 | |
| Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-14-1 | |
| Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473264-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The biphenyl backbone is synthesized via Suzuki-Miyaura coupling, a key reaction for forming aryl-aryl bonds. This method employs palladium catalysts and arylboronic acids:
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Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
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Yield : Good yields (reported for analogous biphenyl carboxylic acids) .
Example :
| Reaction Component | Details |
|---|---|
| Aryl Halide | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid |
| Boronic Acid | Substituted arylboronic acids |
| Catalyst System | Pd(PPh₃)₄, K₂CO₃ |
| Solvent | 1,4-Dioxane/water |
| Product | Biphenyl carboxylic acid derivatives |
Ester Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of ester precursors:
Experimental Procedure :
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Ester (e.g., methyl 4’-(trifluoromethyl)biphenyl-2-carboxylate) is treated with LiOH in THF/methanol.
Amide Formation
The carboxylic acid reacts with amines to form amides, typically using coupling reagents:
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Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine) .
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Conditions : Room temperature in dichloromethane or THF.
Example :
Acid-Base Reactions
The carboxylic acid (pKa ~4.2) undergoes deprotonation to form salts with bases like NaOH or KOH . This property is critical for solubility modulation in pharmaceutical formulations.
Chloro Substituent Reactivity
The chloro group may participate in nucleophilic aromatic substitution (SNAr), though its reactivity depends on electronic effects:
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Electron-Withdrawing Groups : The trifluoromethyl group activates the ring for SNAr.
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Electron-Donating Groups : The methoxy group deactivates its ring, limiting reactivity at the 5-position .
Trifluoromethyl Stability
The -CF₃ group is generally inert under standard conditions but can enhance metabolic stability and lipophilicity in drug design .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | High | |
| Ester Hydrolysis | LiOH, THF/MeOH, 60°C | 84% | |
| Amide Formation | EDCI/DMAP, CH₂Cl₂ | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. Specifically, 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Research has indicated that it can modulate inflammatory pathways, making it a candidate for developing treatments for chronic inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in the inflammatory response.
Materials Science
Polymer Additives
In materials science, this compound serves as an effective additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers modified with this compound exhibit improved resistance to degradation under high-temperature conditions .
Fluorinated Polymers
The trifluoromethyl group in the compound contributes to the development of fluorinated polymers with unique properties such as hydrophobicity and chemical resistance. These materials are particularly useful in applications requiring durability and resistance to harsh environments, such as coatings and sealants .
Environmental Science
Pesticide Development
The compound's structural features make it a candidate for developing novel pesticides. Its ability to interfere with biological processes in pests suggests potential use as an insecticide or herbicide. Preliminary studies have indicated effective pest control with minimal environmental impact compared to traditional pesticides .
Pollution Monitoring
Additionally, derivatives of this compound have been explored for their application in environmental monitoring systems. Their chemical stability allows them to be used as markers for detecting pollutants in soil and water samples .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acids:
Biological Activity
2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS Number: 473264-14-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C16H13ClF3O3
- Molecular Weight : 330.68 g/mol
- Structure : The compound features a biphenyl core with a trifluoromethyl group and a methoxy group, which may influence its interaction with biological targets.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have identified that certain derivatives can selectively target folate receptors (FRs) on cancer cells, leading to effective inhibition of tumor growth.
Key Findings :
- In vitro studies demonstrated that related compounds inhibited the proliferation of KB and IGROV1 human tumor cells with IC50 values in the nanomolar range (0.55 nM for KB cells) .
- In vivo experiments on SCID mice with KB tumors showed remarkable antitumor activity, with significant log kills and complete remissions observed .
The primary mechanism involves selective transport through folate receptors and inhibition of key enzymes in the purine nucleotide biosynthesis pathway. The inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) has been highlighted as a crucial target .
Comparative Biological Activity Table
| Compound Name | IC50 (KB Cells) | IC50 (IGROV1 Cells) | Mechanism |
|---|---|---|---|
| This compound | 0.55 nM | 0.97 nM | Inhibition of GARFTase |
| Related Compound A | 3.2 nM | 176 nM | FR-mediated uptake |
| Related Compound B | 4.5 nM | Not available | FR-independent uptake |
Antiviral Activity
In addition to its antitumor properties, there is emerging evidence suggesting potential antiviral activity against certain viruses. For example, compounds structurally related to this biphenyl derivative have shown significant inhibitory effects on viral replication in assays .
Case Study :
A study evaluated various compounds for their ability to inhibit yellow fever virus replication. Compounds that achieved over 50% inhibition at 50 µM were considered active, indicating a promising avenue for further research into antiviral applications .
Q & A
Q. [Basic] What synthetic strategies are commonly employed to prepare 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid?
Methodological Answer: Synthesis typically involves sequential cross-coupling and functionalization steps:
- Biphenyl Core Formation: Suzuki-Miyaura coupling of halogenated benzene derivatives (e.g., 4-bromo-2-chlorobenzoic acid with a trifluoromethyl-substituted boronic acid) to establish the biphenyl backbone .
- Substituent Introduction:
- Trifluoromethylation: Use of CF₃-containing reagents (e.g., Umemoto’s reagent) under palladium catalysis for regioselective introduction at the 2'-position .
- Methoxy Group Installation: Nucleophilic aromatic substitution or directed ortho-metalation at the 5-position, followed by methylation .
- Carboxylic Acid Activation/Protection: Temporary ester protection during synthesis to prevent side reactions, with final hydrolysis to yield the free acid .
Q. [Basic] Which analytical techniques are critical for assessing purity and structural integrity?
Methodological Answer:
Q. [Basic] What are the solubility properties of this compound in common solvents?
Methodological Answer:
- Polar Solvents: Limited solubility in water due to the hydrophobic trifluoromethyl and biphenyl groups. Solubility improves in DMSO or DMF, making these suitable for biological assays .
- Organic Solvents: Moderate solubility in ethanol, methanol, and dichloromethane. Preferential use of ethanol for recrystallization due to low toxicity .
Advanced Research Questions
Q. [Advanced] How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data Collection/Refinement: Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) to model electron density maps. The trifluoromethyl group’s rotational disorder may require constrained refinement .
- Key Metrics: Bond angles/planarity of the biphenyl system, torsional angles between substituents, and hydrogen-bonding networks involving the carboxylic acid .
Q. [Advanced] What computational approaches predict the compound’s reactivity and pharmacophore potential?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
- Molecular Docking: Screen against target proteins (e.g., cyclooxygenase-2) using the trifluoromethyl group’s hydrophobic pocket compatibility .
- ADMET Prediction: Tools like SwissADME assess bioavailability (LogP ~2.5–3.0) and metabolic stability (CYP450 interactions) .
Q. [Advanced] How do substituents influence spectroscopic data contradictions, and how can these be resolved?
Methodological Answer:
- Case Example: Overlapping ¹H NMR signals from methoxy and adjacent aromatic protons. Resolution strategies:
Q. [Advanced] What strategies optimize regioselectivity during trifluoromethylation?
Methodological Answer:
- Directed C-H Activation: Use of palladium catalysts with directing groups (e.g., pyridine auxiliaries) to target the 2'-position .
- Photoredox Catalysis: Visible-light-mediated trifluoromethylation minimizes side reactions in electron-rich aromatic systems .
- Competitive Experiments: Monitor reaction progress via LC-MS to adjust stoichiometry of CF₃ sources (e.g., Langlois’ reagent) .
Safety and Handling
Q. [Basic] What safety protocols are essential during experimental handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
